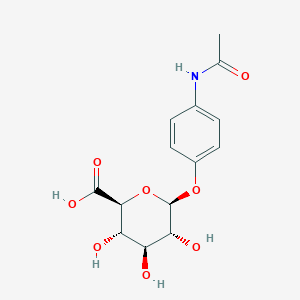

Acetaminophen glucuronide

Übersicht

Beschreibung

Acetaminophen glucuronide is the major metabolite of acetaminophen in human adults, accounting for about 45-55% of acetaminophen dose . It is used as a reference material in procedures that analyze urine and plasma for acetaminophen metabolites to indicate hepatotoxicity .

Synthesis Analysis

Most of the drug is eliminated by glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) .Molecular Structure Analysis

The molecular formula of Acetaminophen glucuronide is C14H17NO8 . A computational study on acetaminophen drug complexed with Mn+, Fe2+, Co+, Ni2+, and Cu+ ions showed that the absolute values of energy are reduced in going from the gas phase to the solution .Chemical Reactions Analysis

Acetaminophen is primarily metabolized in the liver by phase II conjugating enzymes into the nontoxic glucuronide (APAP-GLU) and sulfate (APAP-SUL) conjugates . A small amount of APAP is oxidized by cytochrome P450 2E1 (CYP2E1), and other CYPs such as CYP1A2 and CYP3A4, to the highly reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) .Physical And Chemical Properties Analysis

The molecular weight of Acetaminophen glucuronide is 349.27 . It is a white to off-white powder that is soluble in water .Wissenschaftliche Forschungsanwendungen

Forensic Analysis

Acetaminophen glucuronide can be detected in fingerprints using Surface-Assisted Laser Desorption/Ionization (SALDI) Mass Spectrometry. This application is crucial for forensic science, as it allows for the identification of drug metabolites in fingerprint residues, providing a non-invasive method for drug monitoring and linking individuals to substance exposure .

Clinical Pharmacokinetics

In critically ill patients, understanding the pharmacokinetics of Acetaminophen and its metabolites, including the glucuronide form, is vital. Research in this area focuses on optimizing dosing regimens to ensure efficacy while minimizing potential toxicity .

Therapeutic Drug Monitoring

The quantitative analysis of Acetaminophen and its primary metabolites, such as the glucuronide form, is essential for therapeutic drug monitoring. This ensures that drug concentrations remain within a therapeutic range, which is particularly important in settings such as intensive care units .

Wirkmechanismus

Target of Action

Acetaminophen glucuronide is a major metabolite of acetaminophen (also known as paracetamol), which is one of the most widely used analgesics worldwide . The primary targets of acetaminophen are the UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) enzymes . These enzymes play a crucial role in the metabolism of acetaminophen, leading to the formation of acetaminophen glucuronide .

Mode of Action

Acetaminophen is primarily metabolized in the liver through glucuronidation, a process catalyzed by UDP-glucuronosyltransferases . This process involves the transfer of the glucuronosyl group of uridine 5′-diphospho-glucuronic acid (UDP-glucuronic acid) to acetaminophen, making it more water-soluble . This results in the formation of acetaminophen glucuronide, which accounts for 50–70% of the administered drug after a therapeutic dose in humans .

Biochemical Pathways

The metabolism of acetaminophen involves three main pathways: glucuronidation, sulfation, and cysteine conjugation . These pathways produce acetaminophen glucuronide, acetaminophen sulfate, and acetaminophen cysteine, respectively . The glucuronidation pathway, which leads to the formation of acetaminophen glucuronide, is the most significant, accounting for 52-57% of urinary metabolites .

Pharmacokinetics

The pharmacokinetics of acetaminophen and its metabolites involve complex interorgan transport between the liver, kidney, and intestine . After a therapeutic dose, most of the acetaminophen is converted to pharmacologically inactive glucuronide and sulfate conjugates, with a minor fraction being oxidized to a reactive metabolite . The glucuronide, sulfate, and glutathione conjugates are excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes . The central and peripheral volume distributions of acetaminophen were found to be 7.87 and 8.87 L/70 kg, respectively, with an estimated clearance (CL) of 0.58 L/h/70 kg .

Result of Action

The primary result of the action of acetaminophen glucuronide is the effective management of pain and fever . The reactive metabolite of acetaminophen, n-acetyl-p-benzoquinone imine (napqi), can cause hepatotoxicity if it accumulates in the liver due to overdose . The primary therapeutic effect of N-acetylcysteine (NAC), an antidote for acetaminophen overdose, is the replenishment of glutathione (GSH), which can scavenge NAPQI .

Action Environment

The action of acetaminophen glucuronide can be influenced by various environmental factors. For instance, conditions that interfere with metabolism and metabolic activation can alter the hepatotoxicity of the drug . Furthermore, at supratherapeutic doses of acetaminophen (more than 4 g/day), the sulfation pathway becomes saturated, while glucuronidation and oxidation increase . This can lead to an increased risk of liver damage due to the accumulation of the reactive metabolite NAPQI .

Safety and Hazards

Acetaminophen glucuronide is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Recent studies suggest that DNA methylation of CYP2E1 may be an important regulator of acetaminophen levels in newborns . More attention should be paid to the application of physiologically based pharmacokinetic (PBPK) modeling, which is able to incorporate impacts from both enzymes and transporters, therefore improving the prediction of in vivo phase II metabolism via glucuronidation .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO8/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPROLSVTVHAQLE-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936449 | |

| Record name | Acetaminophen glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetaminophen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

16110-10-4 | |

| Record name | Acetaminophen glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminophen glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16110-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMINOPHEN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BE7G9R76X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetaminophen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is acetaminophen glucuronide formed?

A1: Acetaminophen glucuronide is formed through the conjugation of acetaminophen with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs) primarily in the liver. [, , , , , , ]

Q2: What are the primary routes of acetaminophen glucuronide elimination?

A2: Acetaminophen glucuronide is primarily eliminated through biliary excretion and renal excretion. [, , , , ]

Q3: How does renal clearance of acetaminophen glucuronide compare to other acetaminophen metabolites?

A3: Acetaminophen glucuronide exhibits a higher renal clearance compared to the parent drug, acetaminophen, but a lower renal clearance than acetaminophen sulfate. [, ]

Q4: Can factors like urine flow rate impact acetaminophen glucuronide's renal clearance?

A4: Research suggests a positive correlation between the renal clearances of acetaminophen glucuronide and acetaminophen sulfate, potentially linked to blood perfusion rate-dependent renal tubular secretion. []

Q5: Does age influence the formation of acetaminophen glucuronide?

A5: Studies in rats suggest that as age increases, there is a shift towards greater glucuronidation of acetaminophen, resulting in an increased formation of acetaminophen glucuronide and a corresponding decrease in acetaminophen sulfate formation. [, ]

Q6: Can dietary factors influence acetaminophen glucuronide formation?

A6: Research indicates that protein deficiency can lead to increased formation of acetaminophen glucuronide while decreasing acetaminophen sulfate formation. Conversely, obesity induced by a high-energy diet in rats showed a similar pattern, with decreased sulfate conjugation and increased glucuronidation of acetaminophen. [, ]

Q7: Do any drugs inhibit the formation of acetaminophen glucuronide?

A7: Yes, studies show that histamine H2-receptor antagonists like ranitidine and nizatidine can inhibit the formation of acetaminophen glucuronide, potentially by inhibiting UGT enzymes. [, ] This interaction can lead to increased plasma concentrations of acetaminophen. Similarly, favipiravir has been shown to inhibit acetaminophen sulfate formation in vitro and in vivo, resulting in a compensatory increase in acetaminophen glucuronide production. []

Q8: How does phenobarbital administration affect acetaminophen glucuronide disposition?

A8: Phenobarbital, a cytochrome P450 inducer, has been shown to impair the biliary excretion of acetaminophen glucuronide in rats. This effect is thought to be related to phenobarbital's inhibition of Multidrug Resistance-associated Protein 2 (Mrp2), a transporter protein involved in the biliary excretion of acetaminophen glucuronide. [, ]

Q9: Does probenecid impact acetaminophen glucuronidation?

A9: In vitro studies indicate that probenecid acts as a potent partial noncompetitive inhibitor of acetaminophen glucuronidation. This interaction may contribute to alterations in acetaminophen glucuronide hepatic disposition observed in vivo. []

Q10: Which transporter proteins are involved in the hepatobiliary transport of acetaminophen glucuronide?

A10: Multidrug Resistance-associated Protein 2 (Mrp2), located on the canalicular membrane of hepatocytes, plays a key role in the biliary excretion of acetaminophen glucuronide. [, ] Studies using Mrp2-deficient rats have demonstrated a significant decrease in acetaminophen glucuronide biliary excretion. []

Q11: What is the role of Multidrug Resistance-associated Protein 3 (Mrp3) in acetaminophen glucuronide disposition?

A11: Mrp3, primarily located on the basolateral membrane of hepatocytes, is involved in the efflux of acetaminophen glucuronide from the liver into the bloodstream. [, ] Its expression is upregulated in conditions like bile duct ligation, potentially as a compensatory mechanism to enhance the elimination of acetaminophen glucuronide when biliary excretion is impaired. []

Q12: How is acetaminophen glucuronide used to study gluconeogenesis?

A12: Acetaminophen glucuronide can serve as a marker for hepatic UDP-glucose flux, which is directly related to gluconeogenesis. By administering acetaminophen alongside specific isotopic tracers, researchers can analyze the isotopic enrichment in urinary acetaminophen glucuronide to estimate the contribution of different metabolic pathways to glucose production. [, , , ]

Q13: Can acetaminophen glucuronide be used to assess hepatic zonation?

A13: Research suggests that the isotopic labeling pattern of acetaminophen glucuronide, when acetaminophen is administered with specific labeled precursors of gluconeogenesis, can differ from that of blood glucose. This discrepancy indicates heterogeneity within the hepatic glucose-6-phosphate pool and suggests that glucuronidation might be more active in perivenous hepatocytes compared to periportal hepatocytes. []

Q14: How is acetaminophen glucuronide quantified?

A14: Acetaminophen glucuronide is commonly quantified using high-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection and mass spectrometry (MS). These techniques allow for sensitive and specific measurement of acetaminophen glucuronide in biological samples like plasma and urine. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)

![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)

![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)

![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)